![molecular formula C16H18BrFO2 B13514929 Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13514929.png)
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in drug discovery and materials science due to its ability to enhance the solubility, potency, and metabolic stability of compounds .
Métodos De Preparación
The synthesis of tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often involve the use of metal catalysts and specific reagents to achieve the desired substitution at the bridgehead positions.
Análisis De Reacciones Químicas
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Materials Science: The compound is used in the development of molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal-organic frameworks.
Chemical Biology: The compound’s unique structure allows it to be used in bioconjugation processes and as a tool for protein modification.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold can enhance the binding affinity of the compound to its target proteins, leading to increased potency and selectivity. The compound can also modulate specific signaling pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms. Similar compounds include:
Tert-butyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate: This compound has an amino group instead of the bromo and fluoro substituents.
2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: This compound lacks the tert-butyl ester group.
These similar compounds share the bicyclo[1.1.1]pentane core but differ in their functional groups, leading to variations in their chemical and biological properties.
Propiedades
Fórmula molecular |
C16H18BrFO2 |
|---|---|
Peso molecular |
341.21 g/mol |
Nombre IUPAC |
tert-butyl 2-bromo-2-fluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C16H18BrFO2/c1-13(2,3)20-12(19)15-9-14(10-15,16(15,17)18)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 |
Clave InChI |
DNBMFBXKWXFYNK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C12CC(C1)(C2(F)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



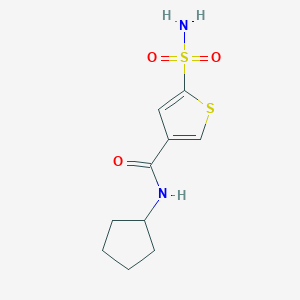
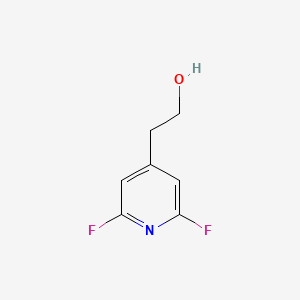
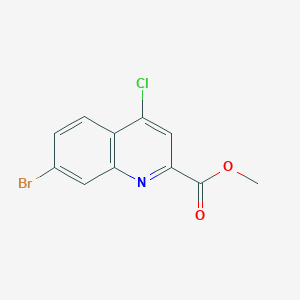
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanol](/img/structure/B13514866.png)
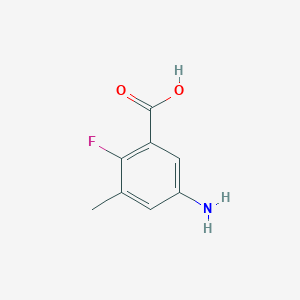
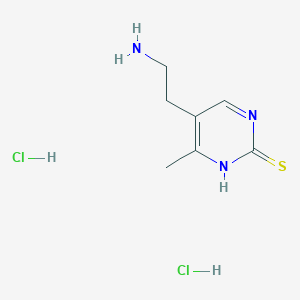
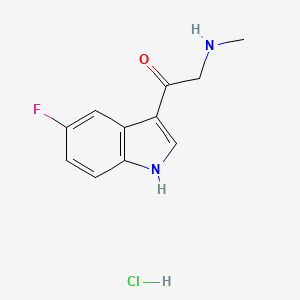
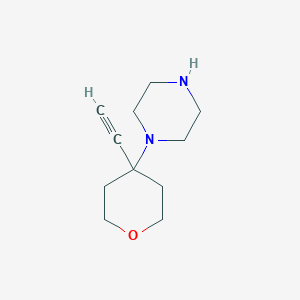
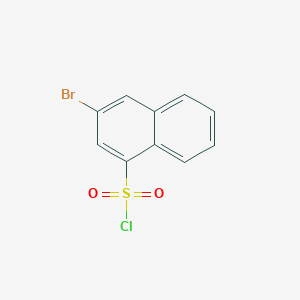
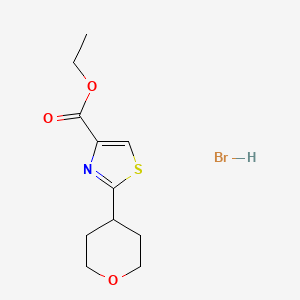
![{3-[(trimethylsilyl)methyl]cyclobutyl}methanol, Mixture of diastereomers](/img/structure/B13514898.png)

![Methyl 2-[3-(aminomethyl)oxolan-3-yl]acetate](/img/structure/B13514922.png)
